Avenic acid A is a tricarboxylic acid. It has a role as an iron(3+) chelator.

avenic acid A

CAS No.: 76224-57-2

Cat. No.: VC1904331

Molecular Formula: C12H22N2O8

Molecular Weight: 322.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76224-57-2 |

|---|---|

| Molecular Formula | C12H22N2O8 |

| Molecular Weight | 322.31 g/mol |

| IUPAC Name | 4-[(1-carboxy-3-hydroxypropyl)amino]-2-[(3-carboxy-3-hydroxypropyl)amino]butanoic acid |

| Standard InChI | InChI=1S/C12H22N2O8/c15-6-3-8(11(19)20)13-4-1-7(10(17)18)14-5-2-9(16)12(21)22/h7-9,13-16H,1-6H2,(H,17,18)(H,19,20)(H,21,22) |

| Standard InChI Key | QUKMQOBHQMWLLR-UHFFFAOYSA-N |

| SMILES | C(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O |

| Canonical SMILES | C(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O |

| Melting Point | 300°C |

Introduction

Chemical Structure and Properties

Molecular Structure

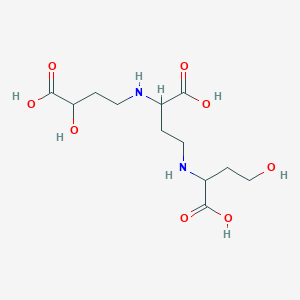

Avenic acid A possesses a complex molecular structure with the chemical formula C₁₂H₂₂N₂O₈. The compound contains multiple functional groups including carboxylic acid moieties, hydroxyl groups, and amine linkages arranged in a specific configuration that enables effective iron chelation . The IUPAC name for avenic acid A is 4-[(1-carboxy-3-hydroxypropyl)amino]-2-[(3-carboxy-3-hydroxypropyl)amino]butanoic acid, which reflects its complex structural arrangement .

The molecular structure features two amino groups that connect three carbon chains, each containing carboxylic acid functional groups. This arrangement creates multiple potential coordination sites for binding metal ions, particularly iron .

Identifiers and Nomenclature

Avenic acid A is registered with various chemical identifiers that facilitate its reference in scientific literature and databases. Table 1 summarizes these important identifiers.

Table 1: Key Identifiers for Avenic Acid A

| Identifier Type | Value |

|---|---|

| CAS Number | 76224-57-2 |

| PubChem CID | 16070004 |

| ChEBI ID | CHEBI:22678 |

| HMDB ID | HMDB0030416 |

| Wikidata | Q27109488 |

| Molecular Formula | C₁₂H₂₂N₂O₈ |

| Molecular Weight | 322.31 g/mol |

| Exact Mass | 322.13761566 Da |

Several synonyms exist for avenic acid A, including N-{3-carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}homoserine and 4-[(1-carboxy-3-hydroxypropyl)amino]-2-[(3-carboxy-3-hydroxypropyl)amino]butanoic acid .

Physical and Chemical Properties

Avenic acid A demonstrates physical and chemical properties that are consistent with its function as a metal chelator. The compound is highly hydrophilic, as indicated by its computed XLogP3-AA value of -6.6, making it readily soluble in aqueous environments . This property is essential for its biological function, as it must be water-soluble to be secreted by plant roots into the rhizosphere.

Computed Properties

The computed molecular properties of avenic acid A provide insight into its potential interactions and behavior in biological systems. Table 2 presents key computed properties of the compound.

Table 2: Computed Properties of Avenic Acid A

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | -6.6 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 7 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 10 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 13 | Computed by Cactvs 3.4.6.11 |

The high number of hydrogen bond donors (7) and acceptors (10) indicates extensive potential for intermolecular interactions, particularly with water molecules and metal ions . The large number of rotatable bonds (13) suggests significant conformational flexibility, which may be important for its ability to wrap around and coordinate with iron ions effectively.

Occurrence and Distribution

Avenic acid A has been primarily reported in oat (Avena sativa) species, where it serves as a phytosiderophore involved in iron acquisition mechanisms . The compound is specifically produced in and secreted by the roots of oat plants, particularly under conditions of iron deficiency .

Unlike other phytosiderophores that are found across various grass species, avenic acid A appears to be more specific to oats, highlighting potential species-specific adaptations in phytosiderophore production and utilization . This specificity suggests that the biosynthesis and secretion of avenic acid A may represent a specialized adaptation in oat species for iron acquisition in their native soil environments.

Biosynthesis and Metabolism

Relationship with 2'-Deoxymugineic Acid

An important aspect of avenic acid A biosynthesis is its relationship with 2'-deoxymugineic acid (DMA). Research suggests a possible biosynthetic pathway in which L-methionine is first converted to DMA, which then serves as a precursor for avenic acid A . This proposed pathway is represented as:

L-methionine → 2'-deoxymugineic acid → avenic acid A

The ²H-NMR spectroscopic analysis revealed an interesting difference in deuterium retention between DMA and avenic acid A. While all deuteriums from methionine were incorporated into DMA, one of the deuteriums at C-4 was lost during the biosynthesis of avenic acid A . This observation points to a specific biochemical transformation that distinguishes the biosynthetic routes of these related compounds.

Biological Function

Role as a Phytosiderophore

Avenic acid A functions primarily as a phytosiderophore, a class of compounds secreted by graminaceous plants to facilitate iron acquisition from soil . These compounds are particularly important for plants growing in alkaline or calcareous soils, where iron availability is limited due to the formation of insoluble ferric hydroxide complexes.

As a member of the mugineic acid family of phytosiderophores, avenic acid A plays a critical role in the Strategy II iron acquisition mechanism employed by grasses . This strategy involves the secretion of phytosiderophores into the rhizosphere, where they chelate ferric iron to form soluble complexes that can be taken up by specialized transport systems in the plant roots.

Function in Iron Acquisition

The primary function of avenic acid A is to act as an iron(3+) chelator . Its chemical structure, featuring multiple carboxylic acid and hydroxyl groups, provides excellent coordination sites for binding ferric ions. By forming stable complexes with iron, avenic acid A increases the solubility and bioavailability of this essential micronutrient for plant uptake.

The production and secretion of avenic acid A are typically enhanced under iron-deficient conditions, representing an adaptive response by oat plants to overcome iron limitation . This response is critical for maintaining proper iron nutrition, as iron is essential for numerous physiological processes including photosynthesis, respiration, and nitrogen fixation.

Research Methodologies

Isotopic Labeling Studies

Research on avenic acid A has extensively utilized isotopic labeling techniques to elucidate its biosynthetic pathways. These approaches involve feeding plants with precursors labeled with isotopes such as ¹³C, ¹⁴C, ²H, or ¹⁵N, followed by isolation and analysis of labeled avenic acid A from root exudates .

Key methodologies that have been employed include:

-

Feeding ¹⁴C-labeled compounds (methionine, homoserine) to iron-deficient oat roots and measuring the incorporation of radioactivity into isolated avenic acid A

-

Using ¹⁵N-ammonium sulfate to trace nitrogen incorporation into avenic acid A and related compounds

-

Employing L-methionine-l-¹³C or D,L-methionine-3,3,4,4-d₄ to track specific atom incorporations through ¹³C-NMR and ²H-NMR analyses

These isotopic labeling approaches have been instrumental in establishing the biosynthetic relationship between avenic acid A and other phytosiderophores, as well as identifying the specific precursors involved in its synthesis.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy has been a key analytical technique in avenic acid A research. Both ¹³C-NMR and ²H-NMR have been employed to study the incorporation of labeled atoms into the avenic acid A structure . These techniques provide detailed information about the specific positions where labeled atoms are incorporated, allowing researchers to deduce the biochemical transformations involved in biosynthesis.

Other analytical methods likely employed in avenic acid A research include:

-

Mass spectrometry for determining molecular weight and fragmentation patterns

-

High-performance liquid chromatography (HPLC) for isolation and purification

-

Infrared spectroscopy for functional group identification

These complementary analytical techniques have contributed to our current understanding of avenic acid A structure and function.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume